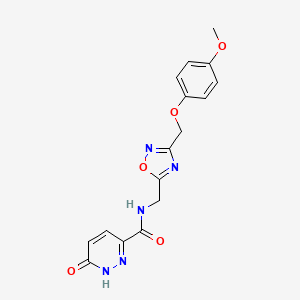
N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide, commonly known as Difopein, is a synthetic peptide that has been developed as a potential therapeutic agent. Difopein has been shown to have a high affinity for epidermal growth factor receptor (EGFR) and can inhibit the growth of cancer cells that overexpress EGFR.
Mécanisme D'action
Difopein binds to N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide with high affinity and specificity. This binding prevents the activation of N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide and downstream signaling pathways that are involved in cell proliferation, survival, and migration. Difopein also induces the internalization and degradation of N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide, which further reduces its activity. In addition, Difopein has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
Difopein has been shown to have a low toxicity profile and is well tolerated in animal models. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce tumor size in animal models of cancer. Difopein has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Difopein has several advantages for lab experiments. It is easy to synthesize using SPPS techniques and can be purified using HPLC. It has a high affinity for N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide and can be used to study the role of N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide in cancer and other diseases. However, Difopein has some limitations for lab experiments. It is a synthetic peptide and may not accurately reflect the behavior of the native N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide ligands. In addition, Difopein may not be suitable for studying N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide mutations that are resistant to other N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide inhibitors.
Orientations Futures
There are several future directions for research on Difopein. One potential application is in combination therapy with other cancer drugs. Difopein has been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and paclitaxel. Another future direction is in the development of Difopein-based biosensors for the detection of N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide in cancer cells. Finally, Difopein could be modified to improve its pharmacokinetic properties and increase its potency as a therapeutic agent.
Conclusion:
Difopein is a synthetic peptide that has been developed as a potential therapeutic agent for cancer and other diseases. It has a high affinity for N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide and can inhibit the growth of cancer cells that overexpress N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide. Difopein has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. While Difopein has some limitations for lab experiments, it has several advantages and potential future directions for research.
Méthodes De Synthèse
Difopein is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain. The amino acids are protected by different chemical groups during the synthesis to ensure that only the desired peptide bond is formed. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Difopein has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells that overexpress N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide, which is a common feature of many types of cancer. Difopein has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(1-cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4OS/c1-2-3-11(7-18)19-14(22)13-8-23-15(21-13)20-12-5-9(16)4-10(17)6-12/h4-6,8,11H,2-3H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLVQXCHWVTERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CSC(=N1)NC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide](/img/structure/B2481327.png)
![5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2481329.png)
![3,6-Dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide](/img/structure/B2481330.png)
![N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide](/img/structure/B2481333.png)
![5-methyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481334.png)
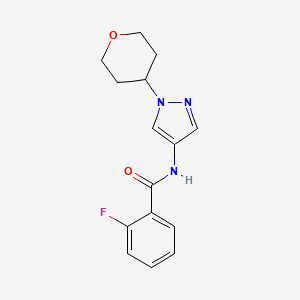
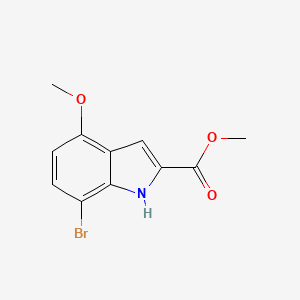
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2481338.png)
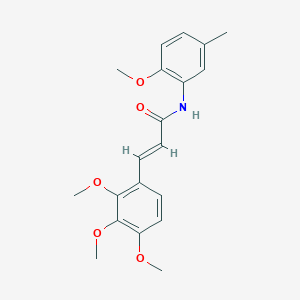
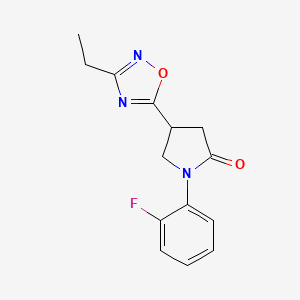
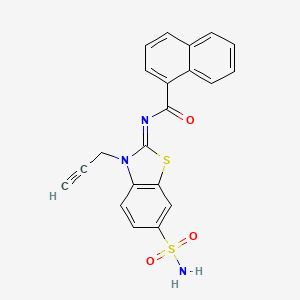
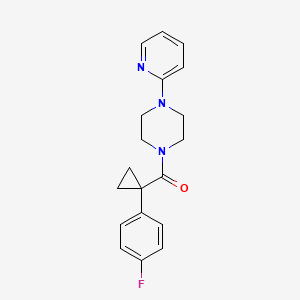
![5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2481347.png)
